(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine
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Overview
Description
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imine linkage to a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and 1-phenylethylamine.
Formation of Imine: The key step involves the condensation reaction between 3-chloro-5-(trifluoromethyl)pyridine and 1-phenylethylamine under acidic or basic conditions to form the imine linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the imine or pyridine ring.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and chlorine substitutions on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its unique properties may enhance the effectiveness and selectivity of these products.
Mechanism of Action
The mechanism of action of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine involves its interaction with specific molecular targets. The trifluoromethyl and chlorine groups on the pyridine ring can influence the compound’s binding affinity and selectivity for these targets. The imine linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
1-phenylethylamine: Another precursor used in the synthesis.
Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is unique due to its specific combination of functional groups and structural features. The presence of both trifluoromethyl and chlorine substitutions on the pyridine ring, along with the imine linkage to a phenylethylidene moiety, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQSJWJZQZKKSY-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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